molecular formula C18H10Cl2N2OS2 B2408369 3-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide CAS No. 324774-53-0

3-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide

Cat. No.: B2408369
CAS No.: 324774-53-0
M. Wt: 405.31
InChI Key: MEJTUMVROVUPPX-UHFFFAOYSA-N
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Description

3-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide is a complex organic compound that features a benzothiophene core, a thiazole ring, and chlorinated phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the benzothiophene core followed by the introduction of the thiazole ring and chlorinated phenyl groups. Key steps may involve:

    Formation of Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.

    Thiazole Ring Formation: The thiazole ring can be synthesized via Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Chlorination: Introduction of chlorine atoms can be done using chlorinating agents like thionyl chloride or phosphorus pentachloride.

    Amidation: The final step involves the formation of the carboxamide group through reactions with amines and carboxylic acids under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated phenyl groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

3-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide
  • 3-chloro-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide

Uniqueness

3-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide is unique due to its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of both chlorine and thiazole groups enhances its potential as a versatile compound in various applications.

Properties

IUPAC Name

3-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10Cl2N2OS2/c19-11-7-5-10(6-8-11)13-9-24-18(21-13)22-17(23)16-15(20)12-3-1-2-4-14(12)25-16/h1-9H,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEJTUMVROVUPPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10Cl2N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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